molecular formula C15H15BrO5 B2799750 Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 308295-45-6

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2799750
CAS No.: 308295-45-6
M. Wt: 355.184
InChI Key: IGOUFCFVZCJXDP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate, also known as BMMD, is a chemical compound that belongs to the class of benzofuran carboxylates. It is a synthetic compound that has gained attention due to its potential applications in scientific research. BMMD has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Neuropharmacological Applications

Orexin Receptor Antagonism : Benzofuran derivatives have been studied for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. Compounds like SB-649868, a dual orexin receptor antagonist, have been evaluated in models of binge eating, showing potential for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Metabolic and Pharmacokinetic Studies

Glucokinase Activation : Studies involving chimeric mice with humanized liver have been used to predict human disposition of benzofuran derivatives like PF-04937319. This approach helps in understanding the metabolic pathways and potential human-specific metabolites, crucial for drug development (Kamimura et al., 2017).

Diagnostic Applications

Radioligand Development : Benzofuran derivatives have been synthesized and evaluated as radioligands, such as RO 15.1788-11C, for in vivo studies of central benzodiazepine receptors using positron emission tomography. These studies contribute to understanding receptor dynamics and potential applications in neurological disorders (Maziére et al., 1984).

Cardiovascular Research

Endothelin Receptor Antagonism : Novel compounds like TA-0201 have been explored for their role as non-peptide endothelin receptor antagonists, demonstrating potential applications in treating cardiovascular diseases. The pharmacokinetic properties, including absorption and metabolism in rats, provide insights into the therapeutic potential of these compounds (Ohashi et al., 1999).

Neurological Disorders

Serotonin Receptor Agonism : Research into benzofuran derivatives as serotonin receptor agonists, such as compounds showing affinity for 5-HT2A/2C receptors, highlights their potential in treating neurological disorders and understanding the molecular basis of hallucinogenic effects (Nichols et al., 1994).

Anticonvulsant Properties

Benzofuran-Acetamide Scaffold : The development and evaluation of benzofuran-acetamide derivatives have shown promising anticonvulsant activities, with some compounds demonstrating comparable potency to phenytoin, a standard anticonvulsant drug. These findings open avenues for novel anticonvulsant therapies (Shakya et al., 2016).

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-7(2)14(17)21-12-5-9-11(6-10(12)16)20-8(3)13(9)15(18)19-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOUFCFVZCJXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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